
Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate is an organic compound that features a cyclohexadiene ring substituted with a bromoethyl group and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate typically involves the bromination of a suitable precursor followed by esterification. One common method is the bromination of cyclohexa-2,5-diene-1-carboxylic acid, followed by esterification with methanol under acidic conditions . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a strong acid like sulfuric acid for the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more environmentally friendly brominating agents and catalysts to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alcohols.
Cycloaddition Reactions: The diene moiety can participate in Diels-Alder reactions with suitable dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cycloaddition: Diels-Alder reactions typically require elevated temperatures and a suitable dienophile.
Major Products
Substitution: Formation of substituted cyclohexadiene derivatives.
Oxidation: Formation of cyclohexadienone or cyclohexadienecarboxylic acid.
Reduction: Formation of cyclohexane derivatives.
Cycloaddition: Formation of cyclohexene derivatives.
Applications De Recherche Scientifique
Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the diene moiety can participate in cycloaddition reactions. These interactions can modulate biological pathways and lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl cyclohexa-2,5-diene-1-carboxylate: Lacks the bromoethyl group, making it less reactive in substitution reactions.
Methyl 1-methylcyclohexa-2,5-diene-1-carboxylate: Contains a methyl group instead of a bromoethyl group, affecting its reactivity and applications.
2-Methyl-1,5-hexadiene: A simpler diene without the carboxylate ester, used in different types of reactions.
Uniqueness
Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate is unique due to the presence of both a bromoethyl group and a carboxylate ester on the cyclohexadiene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
138408-58-9 |
|---|---|
Formule moléculaire |
C10H13BrO2 |
Poids moléculaire |
245.11 g/mol |
Nom IUPAC |
methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C10H13BrO2/c1-13-9(12)10(7-8-11)5-3-2-4-6-10/h3-6H,2,7-8H2,1H3 |
Clé InChI |
SOIUYRPLCHWPAN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(C=CCC=C1)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
silane](/img/structure/B14276379.png)
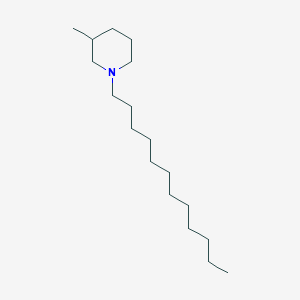

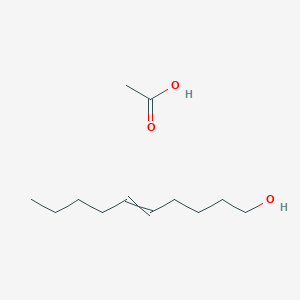
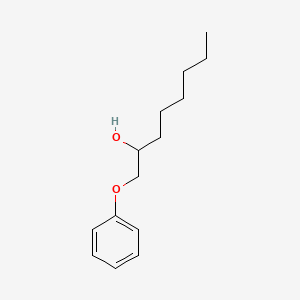
-lambda~5~-phosphane](/img/structure/B14276405.png)
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)

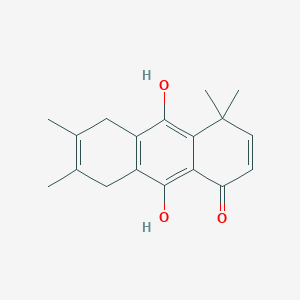
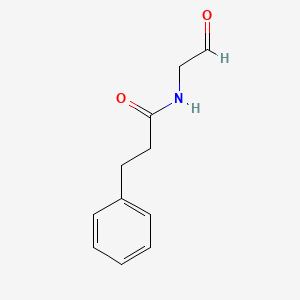
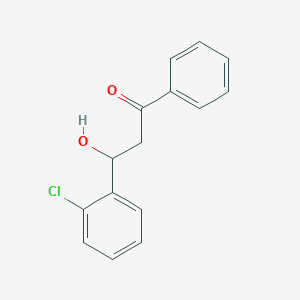
![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)
